Mesityl 4-methylbenzenesulfonate

Description

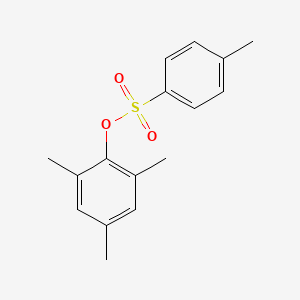

Mesityl 4-methylbenzenesulfonate is an organic sulfonate ester derived from 4-methylbenzenesulfonic acid and mesityl alcohol (2,4,6-trimethylphenol). Its structure comprises a mesityl group (2,4,6-trimethylphenyl) linked via an ester bond to the sulfonate moiety of 4-methylbenzenesulfonic acid. This compound is typically synthesized through esterification reactions, such as the reaction of 4-methylbenzenesulfonyl chloride with mesityl alcohol under basic conditions.

Sulfonate esters like this compound are often employed in organic synthesis as alkylating agents, leaving groups, or protecting groups due to their stability and reactivity. Their applications extend to pharmaceuticals, agrochemicals, and materials science, where controlled release of sulfonic acids or mesityl groups is required. Structural characterization of such compounds is frequently performed using crystallographic techniques, with software suites like SHELX enabling precise determination of molecular geometry .

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2,4,6-trimethylphenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)20(17,18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |

InChI Key |

XISRALABLLXFPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Overview

- Starting materials: Mesitylene or mesityl derivatives and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

- Base: Triethylamine (Et3N) or potassium carbonate (K2CO3)

- Solvent: Dichloromethane (DCM), acetone, or other aprotic solvents

- Reaction conditions: Room temperature to mild heating, typically 12 hours stirring

Preparation Methods and Experimental Procedures

Sulfonation Using p-Toluenesulfonyl Chloride and Mesityl Alcohol Derivatives

According to a modified literature procedure, this compound can be prepared by reacting mesityl alcohol derivatives with p-toluenesulfonyl chloride in the presence of a base such as triethylamine:

- Procedure:

- Mesityl alcohol (or a related mesityl nucleophile) is dissolved in an aprotic solvent like dichloromethane.

- p-Toluenesulfonyl chloride (1.5 equivalents) and triethylamine (2 equivalents) are added.

- The reaction mixture is stirred at room temperature for 12 hours.

- After completion, the reaction is quenched with 1 M HCl.

- The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification is achieved by flash column chromatography (e.g., petroleum ether:ethyl acetate = 30:1).

This method yields this compound as a white powder with typical melting points around 138–140 °C.

Sulfonation via Potassium Carbonate-Mediated Reaction in Acetone

Another approach involves using potassium carbonate as a base in acetone solvent:

- Procedure:

- Mesityl nucleophile (e.g., mesityl alcohol or related compound) is mixed with potassium carbonate (3 equivalents) in acetone.

- p-Toluenesulfonyl chloride (1.3 equivalents) is added.

- The mixture is refluxed for 4 hours under stirring.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered, and the crude product is purified by column chromatography.

- Recrystallization from ethanol yields the pure product.

This method was employed in the synthesis of related sulfonate derivatives and is adaptable for this compound.

Reaction Conditions and Optimization

Solvent and Base Selection

- Solvent: Aprotic solvents such as dichloromethane and acetone are preferred due to their inertness and ability to dissolve both reactants and bases.

- Base: Triethylamine is commonly used for its ability to scavenge HCl generated during the reaction, preventing side reactions. Potassium carbonate is also effective, especially in acetone, promoting nucleophilic substitution.

Temperature and Time

- Reactions are typically performed at room temperature or mild reflux (around 56 °C for acetone) to optimize yield while minimizing side reactions.

- Reaction times range from 4 to 12 hours depending on the method and scale.

Characterization and Purification

- Purification: Flash column chromatography on silica gel is the standard method, using non-polar to moderately polar solvent mixtures (e.g., petroleum ether and ethyl acetate).

- Crystallization: Recrystallization from ethanol or diethyl ether can improve purity.

- Characterization: Melting point determination, NMR spectroscopy, and single-crystal X-ray diffraction (if crystals are obtained) confirm the structure and purity.

Data Table: Representative Experimental Details for this compound Preparation

| Parameter | Method 1: Triethylamine/DCM | Method 2: K2CO3/Acetone Reflux |

|---|---|---|

| Starting materials | Mesityl alcohol + p-TsCl | Mesityl alcohol + p-TsCl |

| Base | Triethylamine (2 equiv.) | Potassium carbonate (3 equiv.) |

| Solvent | Dichloromethane | Acetone |

| Temperature | Room temperature | Reflux (~56 °C) |

| Reaction time | 12 hours | 4 hours |

| Work-up | Acid quench, extraction, drying | Filtration, column chromatography |

| Purification | Flash chromatography | Column chromatography + recrystallization |

| Yield | Moderate to high (40–60%) | Moderate (40–50%) |

| Product appearance | White powder | White crystalline solid |

| Melting point (°C) | 138–140 | 138–140 |

Research Outcomes and Observations

- The use of p-toluenesulfonyl chloride with mesityl nucleophiles under basic conditions reliably produces this compound with good purity and moderate yields.

- Potassium carbonate in acetone provides a milder and cleaner reaction environment, reducing side products and facilitating easier purification.

- Triethylamine in dichloromethane is convenient for room temperature reactions but may require longer reaction times.

- The choice of base and solvent critically affects the reaction rate and yield.

- Purification by flash chromatography followed by recrystallization ensures high purity suitable for further applications or structural analysis.

Chemical Reactions Analysis

Types of Reactions

Mesityl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding sulfides.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Mesityl 4-methylbenzenesulfonate is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mesityl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings

- Solubility and Reactivity : The ionic nature of the sulfonate salts (morpholine and ethanamine derivatives) confers high water solubility, making them suitable for aqueous-phase applications. In contrast, this compound, as an ester, is expected to exhibit lipophilic behavior, favoring organic solvents. This difference influences their respective roles in synthesis and industrial applications.

- For this compound, environmental data are lacking, but its ester bond may hydrolyze in water or biological systems, releasing 4-methylbenzenesulfonic acid and mesityl alcohol. These hydrolysis products would require separate risk assessments.

- Stability: Sulfonate esters are generally more hydrolytically stable than sulfonate salts in non-aqueous environments, which can be advantageous in prolonged synthetic reactions.

Biological Activity

Introduction

Mesityl 4-methylbenzenesulfonate (MBS) is a sulfonate ester that has garnered attention in the field of organic chemistry due to its potential biological activities. This compound is characterized by a mesityl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties. Understanding the biological activity of MBS is crucial for its applications in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3S, with a molecular weight of approximately 256.33 g/mol. The structure features a mesityl group (2,4,4-trimethylpentyl) linked to a sulfonate group, which enhances its solubility in organic solvents and biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3S |

| Molecular Weight | 256.33 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that MBS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of MBS on cancer cell lines. The compound was tested against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that MBS induces apoptosis in these cell lines, leading to cell cycle arrest at the G2/M phase. The IC50 values were calculated, revealing that MBS has a potent cytotoxic effect with IC50 values in the micromolar range.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Reactive Oxygen Species (ROS) Generation : MBS treatment leads to increased ROS levels, which are associated with oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Cell Proliferation : MBS disrupts key signaling pathways involved in cell proliferation, including the PI3K/Akt pathway.

- Modulation of Gene Expression : RNA sequencing analyses have shown that MBS alters the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study investigated the effects of MBS on HeLa cervical cancer cells, demonstrating that treatment with MBS resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

- Case Study 2 : Another research focused on the antibacterial efficacy of MBS against multidrug-resistant strains of bacteria. The results indicated that MBS not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination.

Safety and Toxicology

An assessment of the safety profile of this compound revealed low toxicity levels in animal models. Acute toxicity tests showed no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully establish its safety for clinical use.

This compound represents a promising compound with notable biological activities, particularly in antimicrobial and anticancer applications. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a potential candidate for further development in therapeutic contexts. Future research should focus on elucidating its mechanisms of action more comprehensively and evaluating its efficacy in vivo.

References

Q & A

What experimental design strategies are optimal for optimizing the synthesis of mesityl 4-methylbenzenesulfonate?

Answer:

A factorial design approach is recommended to systematically study the interplay of variables (e.g., temperature, solvent polarity, catalyst loading) influencing the sulfonation reaction. This method allows researchers to identify main effects and interaction effects with minimal experimental runs . For instance, orthogonal arrays (Taguchi methods) can reduce resource consumption while maximizing data resolution . Computational tools like density functional theory (DFT) or molecular dynamics simulations can pre-screen reaction conditions, guiding experimental parameter selection . Post-synthesis, regression analysis (e.g., response surface methodology) can model yield and purity outcomes .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Data discrepancies (e.g., conflicting NMR or IR peaks) often arise from impurities, solvent effects, or dynamic equilibria. Methodological solutions include:

- Cross-validation : Compare results across multiple techniques (e.g., X-ray crystallography for definitive structural confirmation) .

- Advanced simulations : Use software like Gaussian or ADF to predict spectroscopic profiles and align them with experimental data .

- Controlled replication : Repeat experiments under rigorously standardized conditions to isolate variables causing variability .

What advanced methodologies are suitable for studying the reaction mechanism of this compound in nucleophilic substitutions?

Answer:

Mechanistic studies benefit from a hybrid computational-experimental framework:

- Kinetic isotope effects (KIE) : Quantify bond-breaking/forming steps experimentally .

- Computational modeling : Apply transition state theory (TST) via software like NWChem to map energy profiles and identify intermediates .

- In-situ spectroscopy : Use real-time Raman or FTIR to monitor transient species .

Contradictions between computational and experimental data necessitate sensitivity analyses (e.g., adjusting basis sets in DFT) to refine theoretical models .

How should researchers design a study to evaluate the hydrolytic stability of this compound under varying pH conditions?

Answer:

A quasi-experimental design with controlled pH gradients (e.g., 1–14) and time-resolved sampling is advised . Key steps:

Variable isolation : Use buffer solutions to maintain precise pH levels.

Degradation metrics : Quantify hydrolysis via HPLC or mass spectrometry .

Statistical rigor : Apply ANOVA to assess significance of pH and temperature effects .

For predictive insights, integrate Arrhenius equation-based models to extrapolate shelf-life under non-tested conditions .

What strategies ensure methodological reliability when comparing this compound’s reactivity across analogs (e.g., cyclohexyl derivatives)?

Answer:

To ensure comparability:

- Standardized protocols : Use identical solvents, concentrations, and instrumentation across analogs .

- Blind testing : Minimize bias by anonymizing samples during data collection .

- Meta-analysis : Systematically review literature (e.g., CAS databases) to contextualize findings against prior studies .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Contradictions in reactivity trends (e.g., unexpected steric effects) warrant mechanistic reinvestigation using ab initio calculations .

How can researchers integrate this compound into interdisciplinary studies (e.g., chemical biology or materials science)?

Answer:

- Collaborative frameworks : Partner with computational chemists to predict supramolecular interactions (e.g., host-guest binding) .

- High-throughput screening : Use robotic platforms to test the compound’s efficacy in catalytic or biological assays .

- Data interoperability : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for seamless data sharing across disciplines .

What ontological and epistemological considerations are critical when formulating hypotheses about this compound’s behavior?

Answer:

- Ontological clarity : Define whether the compound’s properties are intrinsic (e.g., electronic structure) or context-dependent (e.g., solvent effects) .

- Epistemological rigor : Justify the choice of inductive (data-driven) vs. deductive (theory-driven) reasoning . For instance, mechanistic hypotheses should align with established principles of physical organic chemistry .

How can early-career researchers develop autonomy in designing experiments involving this compound?

Answer:

- Structured training : Use modular experimental design frameworks (e.g., defining objectives, variables, and controls iteratively) .

- Mentorship : Engage with senior researchers to refine protocols and troubleshoot failures .

- Critical reflection : Maintain detailed lab notebooks to analyze decision-making patterns and improve reproducibility .

Table 1: Key Methodological Tools for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.